![molecular formula C22H21FN2O3 B6515429 1-(3-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one CAS No. 932976-39-1](/img/structure/B6515429.png)
1-(3-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
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Overview
Description
1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one, commonly referred to as “FMP”, is an organofluorine compound that has been studied for its potential applications in the fields of synthetic organic chemistry and pharmacology. FMP is a bicyclic molecule that features a spirocyclic ring system and a fluorine atom. The molecule has a molecular weight of 283.3 g/mol and a melting point of 190°C.
Scientific Research Applications
FMP has been used in a range of scientific research applications, including as a building block for the synthesis of other organofluorine compounds, as a ligand in coordination chemistry, and as a substrate for enzymatic reactions. FMP has also been used as a model compound to study the mechanism of action of organofluorine compounds.
Mechanism of Action
FMP has been found to act as a competitive inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). Inhibition of COX-2 and PLA2 has been linked to anti-inflammatory and anti-cancer properties, respectively. FMP has also been found to bind to the active sites of these enzymes, preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
FMP has been found to have a range of biochemical and physiological effects. In vitro studies have demonstrated that FMP has anti-inflammatory, anti-cancer, and anti-oxidant properties. In vivo studies have shown that FMP can reduce inflammation and inhibit tumor growth. Additionally, FMP has been found to have neuroprotective and cardioprotective effects.
Advantages and Limitations for Lab Experiments
FMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction yields are typically high. Additionally, FMP is relatively stable and can be stored for extended periods of time without significant degradation. However, FMP is a relatively expensive compound, and its use in laboratory experiments may be limited due to cost considerations.
Future Directions
There are a number of potential future directions for research involving FMP. These include further investigation into the biochemical and physiological effects of FMP, as well as the development of more efficient and cost-effective synthesis methods. Additionally, further research into the mechanism of action of FMP and into its potential therapeutic applications is needed. Finally, research into the use of FMP as a building block for the synthesis of other organofluorine compounds is also warranted.
Synthesis Methods
FMP can be synthesized through a two-step process. The first step involves the reaction of 3-fluorobenzaldehyde with 3,5-dimethoxyphenylmagnesium bromide in the presence of a base, such as potassium carbonate. This reaction produces a magnesium salt of the desired product, which is then treated with sodium nitrite in the presence of acetic acid to yield the desired FMP.
properties
IUPAC Name |
4-(3-fluorobenzoyl)-2-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-1-en-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-28-18-10-8-15(9-11-18)19-21(27)25(22(24-19)12-3-2-4-13-22)20(26)16-6-5-7-17(23)14-16/h5-11,14H,2-4,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMLJDAMCMAWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=O)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one |
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